molecular formula C22H28N4O3S B10967408 1-acetyl-N-{4-ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}piperidine-4-carboxamide

1-acetyl-N-{4-ethyl-5-methyl-3-[(pyridin-3-ylmethyl)carbamoyl]thiophen-2-yl}piperidine-4-carboxamide

Cat. No.: B10967408
M. Wt: 428.5 g/mol
InChI Key: ZZVZNNJZCHHRNF-UHFFFAOYSA-N
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Description

1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves multiple steps, including the formation of the piperidine ring, the thiophene ring, and the pyridine ring. Common synthetic routes include:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods would depend on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions

1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-ACETYL-N-(4-ETHYL-5-METHYL-3-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}THIOPHEN-2-YL)PIPERIDINE-4-CARBOXAMIDE is unique due to its complex structure, which combines multiple functional groups and heterocyclic rings

Properties

Molecular Formula

C22H28N4O3S

Molecular Weight

428.5 g/mol

IUPAC Name

1-acetyl-N-[4-ethyl-5-methyl-3-(pyridin-3-ylmethylcarbamoyl)thiophen-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C22H28N4O3S/c1-4-18-14(2)30-22(19(18)21(29)24-13-16-6-5-9-23-12-16)25-20(28)17-7-10-26(11-8-17)15(3)27/h5-6,9,12,17H,4,7-8,10-11,13H2,1-3H3,(H,24,29)(H,25,28)

InChI Key

ZZVZNNJZCHHRNF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(SC(=C1C(=O)NCC2=CN=CC=C2)NC(=O)C3CCN(CC3)C(=O)C)C

Origin of Product

United States

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